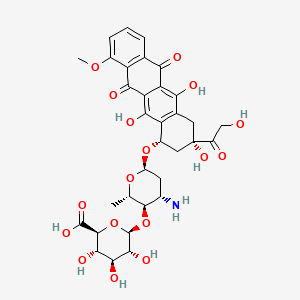
Epirubicin glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epirubicin glucuronide is a metabolite of epirubicin, an anthracycline antineoplastic drug primarily used in the treatment of various cancers, including breast, gastric, lung, and ovarian cancers, as well as lymphomas . This compound is formed through the process of glucuronidation, which involves the conjugation of epirubicin with glucuronic acid . This metabolite plays a crucial role in the detoxification and elimination of epirubicin from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epirubicin glucuronide is synthesized through the enzymatic process of glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This reaction typically occurs in the liver, where epirubicin is conjugated with glucuronic acid to form this compound . The reaction conditions involve the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and optimal pH and temperature conditions for the enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UGT2B7 enzymes expressed in cellular systems . The process includes the extraction and purification of the enzyme, followed by the enzymatic reaction with epirubicin and UDPGA under controlled conditions . The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Epirubicin glucuronide primarily undergoes hydrolysis and reduction reactions . Hydrolysis of the glucuronide conjugate can occur in the presence of beta-glucuronidase, leading to the release of free epirubicin . Reduction reactions involve the conversion of this compound to its dihydro derivative, epirubicinol glucuronide .
Common Reagents and Conditions
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Reduction: Reducing agents such as sodium borohydride, mild acidic conditions.
Major Products Formed
Hydrolysis: Free epirubicin.
Reduction: Epirubicinol glucuronide.
Scientific Research Applications
Epirubicin glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology . It is used as a model compound to study the pharmacokinetics and metabolism of epirubicin . Additionally, it serves as a substrate for investigating the activity and specificity of UGT2B7 and other glucuronosyltransferases . In cancer research, this compound is utilized to understand the mechanisms of drug resistance and the role of glucuronidation in the detoxification of chemotherapeutic agents .
Mechanism of Action
Epirubicin glucuronide exerts its effects primarily through its role in the detoxification and elimination of epirubicin . The glucuronidation process increases the water solubility of epirubicin, facilitating its excretion via the biliary and renal pathways . This process helps to reduce the systemic toxicity of epirubicin and enhances its therapeutic efficacy . The molecular targets involved in this mechanism include UGT2B7 and other glucuronosyltransferases .
Comparison with Similar Compounds
Epirubicin glucuronide is unique among anthracycline metabolites due to its specific glucuronidation pathway . Similar compounds include doxorubicin glucuronide and daunorubicin glucuronide, which are also formed through glucuronidation but exhibit different pharmacokinetic and pharmacodynamic properties . This compound is favored for its reduced cardiotoxicity and faster elimination compared to other anthracyclines.
List of Similar Compounds
- Doxorubicin glucuronide
- Daunorubicin glucuronide
- Idarubicin glucuronide
Properties
CAS No. |
92137-84-3 |
|---|---|
Molecular Formula |
C33H37NO17 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |
InChI Key |
PXOMSWXCVZBBIV-PQKSKRJKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















